molecular formula C13H9F4N3O B1414489 4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-32-6

4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No. B1414489
CAS RN: 1219454-32-6
M. Wt: 299.22 g/mol
InChI Key: NWEPGEOVEPZZHV-UHFFFAOYSA-N
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Description

4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine, commonly referred to as FTFPC, is a novel compound that has been studied for its potential therapeutic applications. FTFPC is a structural analog of the neurotransmitter dopamine, and has been found to have neuroprotective, anti-inflammatory, and antioxidant properties in preclinical studies. FTFPC has been studied for its potential to treat a variety of neurological and psychiatric disorders, including Parkinson’s disease, Alzheimer’s disease, and depression. In addition, FTFPC has been found to have a variety of other therapeutic applications, including anti-tumor, anti-viral, and anti-bacterial effects.

Scientific Research Applications

Kinase Inhibition

Compounds structurally related to "4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine" have been identified as potent and selective inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides showed significant inhibition of Met kinase activity, leading to complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration. Due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, such compounds have been advanced into clinical trials (G. M. Schroeder et al., 2009).

Anticancer Applications

Research on compounds with similar frameworks has shown potential in anticancer applications. For example, the structural analysis of copper(II) chloride adducts with related ligands revealed their utility in the synthesis of compounds tested as anticancer drugs. These studies highlight the role of the structural moiety in interacting with biological targets, leading to potential therapeutic applications (H. Bonacorso et al., 2003).

Advanced Material Development

The chemical moiety has also been explored in the synthesis of advanced materials. Novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a diamine similar in structure to "4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine". These materials exhibited excellent thermal stability, low dielectric constants, and high transparency, making them suitable for high-performance applications (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name

4-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEPGEOVEPZZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2-Fluoro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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